4-Propylcycloheptane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20S |
|---|---|
Molecular Weight |
172.33 g/mol |
IUPAC Name |
4-propylcycloheptane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-2-4-9-5-3-6-10(11)8-7-9/h9-11H,2-8H2,1H3 |
InChI Key |
KALXBVCCFWLFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC(CC1)S |
Origin of Product |
United States |
Synthetic Methodologies for 4 Propylcycloheptane 1 Thiol
Retrosynthetic Analysis and Precursor Design
A retrosynthetic approach to 4-Propylcycloheptane-1-thiol involves logically breaking down the target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and strategic intermediates.
A simplified retrosynthetic analysis for this compound, highlighting key disconnections and potential precursors.Strategies for Cycloheptane (B1346806) Ring Functionalization
The functionalization of a cycloheptane ring at two specific positions, C-1 and C-4, requires a robust synthetic strategy. One approach involves starting with a pre-functionalized cycloheptane derivative. For instance, a cycloheptanone (B156872) or a cycloheptene (B1346976) could serve as a versatile starting point.
Another strategy involves the direct C-H functionalization of the cycloheptane ring. While challenging due to the relative inertness of C-H bonds, recent advancements in catalysis offer potential pathways. rsc.org However, achieving the desired 1,4-disubstitution pattern with high selectivity would be a significant hurdle. A more controlled approach might involve a ring-expansion strategy from a smaller, more easily functionalized carbocycle.
Approaches for Propyl Group Introduction
The introduction of the propyl group at the C-4 position can be envisioned through several established organometallic reactions. One common method is the use of a Grignard reagent, such as propylmagnesium bromide, to react with a suitable electrophilic center on the cycloheptane ring. For example, the 1,4-conjugate addition of a propyl cuprate (B13416276) reagent to a cycloheptenone derivative would be a powerful method for establishing the desired 1,4-relationship between the propyl group and a carbonyl, which can then be further manipulated to install the thiol group.
Alternatively, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, could be employed if a halo- or boronate-substituted cycloheptane precursor is accessible. beilstein-journals.org
Installation of the Thiol Moiety at the C-1 Position
With the 4-propylcycloheptane skeleton in hand, the final and crucial step is the introduction of the thiol group at the C-1 position. Several classical and modern methods are available for this transformation.
Nucleophilic Substitution Pathways (e.g., from Halides, Tosylates, or other Leaving Groups)
A well-established method for thiol synthesis involves the SN2 displacement of a good leaving group by a sulfur nucleophile. libretexts.org In this context, 4-propylcycloheptyl halide or a 4-propylcycloheptyl tosylate would be a key intermediate.
The reaction of such a precursor with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis can yield the desired thiol. libretexts.orgias.ac.in The use of thiourea is often preferred to avoid the formation of the corresponding dialkyl sulfide (B99878) as a byproduct, which can occur when using hydrosulfide anion directly. libretexts.org
| Reagent | Leaving Group | Product | Reference |
| Sodium Hydrosulfide | Halide (Br, Cl) | Thiol | libretexts.org |
| Thiourea | Halide, Tosylate | Thiol (via isothiouronium salt) | libretexts.orgias.ac.in |
| Thiosulfate | Halide | Thiol (via Bunte salt) | youtube.com |
Radical Addition of Hydrogen Sulfide to Unsaturated Cycloheptane Precursors
A different approach involves the radical addition of hydrogen sulfide (H₂S) to an appropriately substituted cycloheptene. google.com This method, often initiated by UV light or a radical initiator, typically follows an anti-Markovnikov regioselectivity, which would place the thiol group at the less substituted carbon of the double bond. To achieve the desired 1-thiol product, the starting material would need to be 4-propylcyclohept-1-ene. The success of this reaction would depend on controlling the regioselectivity of the H₂S addition. google.comacgpubs.org
Reduction of Sulfur-Containing Precursors (e.g., Disulfides, Thioesters, Sulfonyl Chlorides)
Another synthetic route involves the reduction of a precursor where the sulfur atom is already incorporated in a higher oxidation state or as part of a different functional group. For instance, the corresponding disulfide, bis(4-propylcycloheptyl) disulfide, could be reduced to the thiol using various reducing agents like zinc and acid or triphenylphosphine. libretexts.org
Alternatively, a thioester or a sulfonyl chloride derivative of 4-propylcycloheptane could be reduced to the thiol. These methods offer alternative pathways should the direct installation of the thiol group prove challenging.
| Precursor | Reducing Agent | Product | Reference |
| Disulfide (R-S-S-R) | Zinc/Acid, Triphenylphosphine | Thiol | libretexts.org |
| Thioester (R-S-CO-R') | Lithium Aluminum Hydride | Thiol | ias.ac.in |
| Sulfonyl Chloride (R-SO₂Cl) | Lithium Aluminum Hydride | Thiol | ias.ac.in |
Electrosynthetic Methods for Thiol Formation
Electrosynthesis offers a reagent-free and environmentally benign alternative for the formation of carbon-sulfur bonds. These methods utilize electrical current to drive redox reactions that can lead to the formation of thiols. While direct electrochemical synthesis of this compound has not been extensively documented, established electrosynthetic principles can be applied.
One common approach involves the electrochemical reduction of disulfides. For instance, bis(4-propylcycloheptyl) disulfide could be reduced at a cathode to yield two equivalents of the desired 4-Propylcycloheptane-1-thiolate, which upon acidic workup would give the final thiol product. The efficiency of such a process can be influenced by the electrode material and the supporting electrolyte used. nih.govosti.gov
Another potential route is the electro-reductive coupling of a 4-propylcycloheptyl halide with a sulfur source. More advanced methods involve mediated electrosynthesis, where a redox mediator facilitates the electron transfer process, often at a lower overpotential, which can increase the selectivity and yield of the reaction. researchgate.net For example, mediators like arylphosphines or specific aminophenols have been used to generate unsymmetrical disulfides, and similar principles could be adapted for direct thiol synthesis. researchgate.net The modification of electrode surfaces, such as using cobalt(II) phthalocyanine-modified carbon paste electrodes, has been shown to have electrocatalytic capabilities for reactions involving thiols and disulfides. osti.gov
Photocatalytic Strategies for C-S Bond Formation
Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light as an energy source. researchgate.net The construction of C–S bonds through photocatalysis often proceeds via radical intermediates, offering unique reactivity and selectivity. rsc.orgresearchgate.net These strategies are highly relevant for the synthesis of this compound.
A plausible photocatalytic approach would be the hydrothiolation of 4-propylcycloheptene via a thiol-ene reaction. unito.it In this scenario, a photocatalyst, upon light absorption, would initiate the formation of a thiyl radical from a suitable thiol precursor (like thiourea or thioacetic acid followed by hydrolysis). This radical would then add across the double bond of the cycloalkene, with a subsequent hydrogen atom transfer (HAT) completing the process to yield the final product.
Alternatively, direct C(sp³)–H functionalization of 4-propylcycloheptane represents a more atom-economical approach. researchgate.net This would involve the photocatalytic generation of a 4-propylcycloheptyl radical via hydrogen atom transfer, which could then be trapped by a sulfur-based reagent to form the C–S bond. nih.gov A variety of photoredox catalysts, including noble metal complexes (e.g., [Ru(bpy)₃]²⁺, fac-[Ir(ppy)₃]) and organic dyes (e.g., Eosin Y), are commonly employed to facilitate the necessary single-electron transfer (SET) processes that generate the key radical intermediates. rsc.orgresearchgate.net The choice of catalyst and sulfur source is crucial for achieving high efficiency and selectivity. nih.gov
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound, whether by electrochemical, photocatalytic, or other means, is critically dependent on the careful optimization of various reaction parameters.
Catalyst Screening and Ligand Design
The catalyst is often the cornerstone of a synthetic transformation, dictating both its feasibility and efficiency. For a photocatalytic synthesis of this compound, a screening of different photocatalysts would be essential. This includes evaluating common iridium and ruthenium complexes, as well as potentially more sustainable and cost-effective organic dyes or semiconductor materials like TiO₂. rsc.orgresearchgate.net
In transition metal-catalyzed reactions, the ligand bound to the metal center plays a pivotal role in tuning the catalyst's steric and electronic properties. For instance, in a potential cross-coupling reaction to form the C-S bond, ligands would be screened to maximize reductive elimination and minimize side reactions. In phenanthroline-catalyzed glycosylations, which share mechanistic features with some C-S bond formations, the phenanthroline catalyst's substituents were found to be critical for achieving high stereoselectivity. rsc.org A similar approach of ligand modification would be applied to optimize the synthesis of the target thiol.
Table 1: Examples of Catalyst Systems for C-S Bond Formation
| Catalyst Type | Example Catalyst | Ligand/Additive | Target Reaction | Reference |
|---|---|---|---|---|
| Photoredox (Iridium) | fac-[Ir(ppy)₃] | - | General C-S Bond Formation | rsc.orgresearchgate.net |
| Photoredox (Ruthenium) | [Ru(bpy)₃]Cl₂ | K₂CO₃ | Thioether Synthesis | nih.gov |
| Heterogeneous (Copper) | CuNPs/TiO₂ | - | Thiol-yne Reaction | rsc.org |
This table is illustrative of catalyst systems used in C-S bond formation and related reactions, which would be considered in the synthesis of this compound.
Solvent Effects and Temperature Control
The choice of solvent can profoundly influence reaction kinetics, selectivity, and yield. acs.orgrsc.org In radical-based photocatalytic reactions, solvent polarity can affect the stability of charged intermediates and the efficiency of the catalytic cycle. For thiol-ene reactions, studies have shown that hydrogen atom transfer steps can be more sensitive to solvent effects than the propagation steps. acs.orgresearchgate.net For a hypothetical synthesis of this compound, a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., DMF, DMSO) and protic (e.g., alcohols) would be screened. rsc.org In some cases, solvent-free conditions or aqueous media are also viable and offer green chemistry advantages. unito.itdigitellinc.com
Temperature is a fundamental parameter used to control reaction rates. While many photocatalytic reactions are designed to run at ambient temperature, gentle heating may be required to overcome activation barriers. Conversely, some reactions may require cooling to improve selectivity and prevent the decomposition of sensitive intermediates. Optimization would involve running the reaction at various temperatures to find the optimal balance between reaction time and product purity.
Table 2: Influence of Solvent on Thiol-Maleimide Reaction Mechanism
| Solvent | Initiator | Predominant Mechanism | Reference |
|---|---|---|---|
| Chloroform (B151607) | Triethylamine | Base-initiated | rsc.org |
| N,N-Dimethylformamide | Triethylamine | Ion pair-initiated | rsc.org |
This table demonstrates the critical role of the solvent in dictating the reaction pathway, a key consideration for optimizing the synthesis of this compound.
Reaction Time and Concentration Dependence
Optimizing reaction time is a crucial step to maximize the yield of the desired product while minimizing the formation of byproducts from subsequent or parallel reactions. This is typically achieved by monitoring the reaction progress over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to identify the point at which the concentration of the starting material is minimized and the product concentration is maximized.
The concentration of reactants can also have a significant impact. Higher concentrations may lead to faster reaction rates but can also promote undesired side reactions or cause solubility issues. In photocatalysis, overly high concentrations can lead to inner filter effects, where the catalyst absorbs too much light and prevents its penetration into the bulk solution. A systematic study varying the concentrations of the 4-propylcycloheptane precursor, the sulfur source, and the catalyst would be necessary to determine the optimal conditions for yield and efficiency. unito.itresearchgate.net
Stereoselective Synthesis of this compound Isomers
The structure of this compound contains two stereocenters, at the C1 (bearing the thiol) and C4 (bearing the propyl group) positions. This gives rise to the possibility of four stereoisomers: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). The synthesis of a single, specific isomer (enantioselective synthesis) or a specific pair of diastereomers (diastereoselective synthesis) requires precise stereocontrol.
Several strategies could be employed for the stereoselective synthesis of these isomers. nih.govresearchgate.net One approach is to start from a stereochemically pure precursor. For example, a stereoselective synthesis could begin with an enantiopure 4-propylcycloheptanone. Reduction of the ketone would yield a diastereomeric mixture of 4-propylcycloheptanols, which could be separated. The desired alcohol isomer could then be converted into a thiol, for example, via a Mitsunobu reaction with thioacetic acid, which typically proceeds with inversion of configuration at the carbon center.
Alternatively, asymmetric catalysis could be employed. A chiral catalyst could be used to directly introduce the thiol group onto a prochiral precursor like 4-propylcycloheptene in an enantioselective manner. While direct asymmetric thiolation can be challenging, related reactions have shown success. For instance, chiral phosphoric acids have been used to catalyze the asymmetric thiocarboxylysis of meso-epoxides, establishing a stereocenter that could be carried forward. researchgate.net The development of a stereoselective synthesis for a specific isomer of this compound would likely involve significant methodological development, potentially using organocatalysis or chiral transition-metal catalysis. mdpi.comnih.gov
Diastereoselective Approaches
There is no available research specifically describing diastereoselective methods for the synthesis of this compound. Such approaches would typically involve controlling the relative stereochemistry of the propyl group at the C4 position and the thiol group at the C1 position. This could theoretically be achieved through several strategies, such as:
Substrate-controlled diastereoselection: Utilizing a pre-existing stereocenter on the cycloheptane ring to direct the introduction of the thiol group.
Reagent-controlled diastereoselection: Employing a chiral reagent that would selectively react with a prochiral precursor to yield one diastereomer in excess.
Catalyst-controlled diastereoselection: Using a chiral catalyst to influence the stereochemical outcome of the thiol introduction.
Without specific literature, any discussion remains purely hypothetical.
Enantioselective Methodologies
Similarly, there is a lack of published information on the enantioselective synthesis of this compound. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, which possesses stereocenters, potential enantioselective strategies could include:
Asymmetric catalysis: The use of chiral catalysts (e.g., transition metal complexes with chiral ligands) to catalyze the formation of the thiol with high enantiomeric excess.
Resolution of a racemic mixture: Synthesizing a racemic mixture of the thiol and then separating the enantiomers, for instance, by forming diastereomeric derivatives with a chiral resolving agent.
Chiral pool synthesis: Starting from an enantiomerically pure cycloheptane derivative.
As no specific research has been published on these approaches for the target molecule, no detailed findings or data can be presented.
Advanced Spectroscopic and Structural Elucidation Studies of 4 Propylcycloheptane 1 Thiol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-Propylcycloheptane-1-thiol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, offering definitive proof of its covalent framework.
¹H, ¹³C, and 2D NMR for Complete Structural Assignment
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The propyl group would show a characteristic triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the cycloheptane (B1346806) ring. The protons on the cycloheptane ring would present as a complex series of overlapping multiplets due to extensive spin-spin coupling and conformational averaging. The proton of the thiol (SH) group typically appears as a broad singlet, though its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature.
The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, with distinct signals expected for each of the 10 unique carbon atoms. The carbon atom bonded to the thiol group (C1) would be significantly deshielded. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for definitive assignment. A COSY spectrum would reveal the connectivity between adjacent protons, allowing for the tracing of the propyl chain and the sequence of protons around the cycloheptane ring. An HSQC spectrum correlates each proton signal with its directly attached carbon, enabling the unambiguous assignment of the ¹³C signals based on the already-assigned proton spectrum. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analogous structures and standard chemical shift increments. Actual experimental values may vary.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
|---|---|---|---|---|
| 1 | C-SH | - | ~50-55 | - |
| SH | SH | ~1.3-2.0 | - | s (broad) |
| 2,7 | CH₂ | ~1.5-1.9 | ~30-35 | m |
| 3,6 | CH₂ | ~1.4-1.8 | ~28-32 | m |
| 4 | CH | ~1.2-1.6 | ~35-40 | m |
| 5 | CH₂ | ~1.3-1.7 | ~25-30 | m |
| Propyl-α | CH₂ | ~1.4-1.6 | ~38-42 | t |
| Propyl-β | CH₂ | ~1.3-1.5 | ~19-23 | sext |
| Propyl-γ | CH₃ | ~0.9 | ~14 | t |
Dynamic NMR for Conformational Analysis of the Cycloheptane Ring
The seven-membered cycloheptane ring is known for its conformational flexibility, existing not as a single static structure but as a dynamic equilibrium of several low-energy conformers. acs.orgacs.org The most stable conformation is generally the twist-chair, which minimizes both angle strain and torsional strain. libretexts.orgaip.org However, other conformations like the chair and boat forms are accessible, and the ring can undergo pseudorotation, a process where it interconverts between various twist-chair forms without passing through a high-energy planar state. libretexts.orgaip.org
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these conformational exchange processes. libretexts.orgucl.ac.uk At room temperature, the rate of interconversion between the different cycloheptane conformers is typically fast on the NMR timescale. This rapid exchange results in averaged signals for the ring protons and carbons. However, by lowering the temperature, the rate of this exchange can be slowed significantly. acs.org Below a certain temperature, known as the coalescence temperature, the single averaged signals for non-equivalent positions will broaden and then resolve into separate signals corresponding to the individual conformers. By analyzing the NMR spectra at various temperatures, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interconversion, providing quantitative insight into the energy barriers and relative populations of the stable conformers of this compound. ucl.ac.uk
Chiral NMR Reagents for Enantiomeric Excess Determination
The C1 carbon of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. Enantiomers have identical NMR spectra in a standard achiral solvent. The determination of enantiomeric excess (% ee) is crucial in asymmetric synthesis and requires a method to differentiate the two enantiomers. nih.govresearchgate.net
NMR spectroscopy, in conjunction with chiral resolving agents, provides a direct method for this analysis. Two common approaches are the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs), which include chiral lanthanide shift reagents. nih.govlibretexts.org
Chiral Derivatizing Agents: The thiol can be reacted with a chiral agent, such as a Mosher's acid derivative, to form a pair of diastereomers. researchgate.netnih.gov Diastereomers have different physical properties and, crucially, distinct NMR spectra. The signals of the formerly enantiomeric molecules will appear at different chemical shifts, and the enantiomeric excess can be determined by integrating the corresponding signals. researchgate.net
Chiral Solvating or Shift Reagents: Alternatively, a chiral solvating agent or a paramagnetic chiral lanthanide shift reagent can be added to the NMR sample. libretexts.orgtcichemicals.com These agents form transient, weak diastereomeric complexes with each enantiomer of the thiol. nih.gov This interaction induces small but measurable differences in the chemical shifts of the enantiomers' signals, allowing for their resolution and quantification. acs.org The magnitude of the separation depends on the specific reagent used and its concentration. researchgate.net
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. In this compound, the key absorptions are those associated with the thiol (S-H) and alkane (C-H) groups.
S-H Stretch: The most diagnostic peak for the thiol functional group is the S-H stretching vibration. This is typically a weak but sharp absorption appearing in the region of 2550-2600 cm⁻¹. cdnsciencepub.commdpi.com Its exact position can be influenced by hydrogen bonding; in concentrated solutions, self-association of thiol molecules can cause the band to broaden and shift to a lower frequency. cdnsciencepub.com
C-H Stretch: The C-H stretching vibrations of the propyl group and the cycloheptane ring will appear as strong, sharp absorptions in the region just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
CH₂ Bending: The scissoring or deformation vibration of the methylene (CH₂) groups is expected around 1465 cm⁻¹. mdpi.com
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |
|---|---|---|---|
| 2850-2960 | Stretching | C-H (sp³) | Strong |
| 2550-2600 | Stretching | S-H | Weak, Sharp |
| 1450-1470 | Bending (Scissoring) | CH₂ | Medium |
| 600-800 | Stretching | C-S | Weak-Medium |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. A key advantage of Raman is that symmetric, non-polar bonds, which are often weak or inactive in the IR spectrum, can produce strong signals.
For this compound, the Raman spectrum would be rich with information about the carbon backbone.
S-H and C-H Stretches: Similar to IR, the S-H and C-H stretching vibrations will be present in the 2550-2600 cm⁻¹ and 2800-3000 cm⁻¹ regions, respectively. nih.govusra.edu The symmetric C-H stretches are often particularly strong in the Raman spectrum.
C-S Stretch: The C-S stretching vibration typically gives rise to a signal in the 600-800 cm⁻¹ range.
Ring Vibrations: The cycloheptane ring will have characteristic "breathing" and deformation modes. For the analogous cyclohexane, a strong, polarized band corresponding to a ring breathing mode is observed around 802 cm⁻¹. nih.govstackexchange.com Similar characteristic modes, though likely more complex due to the lower symmetry, are expected for the cycloheptane ring system. acs.org These low-frequency modes provide a unique fingerprint for the cyclic structure.
Table 3: Characteristic Raman Shifts for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group / Moiety | Intensity |
|---|---|---|---|
| 2850-2960 | Symmetric/Asymmetric Stretching | C-H (sp³) | Strong |
| 2550-2600 | Stretching | S-H | Medium |
| ~800-1000 | Ring Breathing/Deformation | Cycloheptane Ring | Medium-Strong |
| 600-800 | Stretching | C-S | Strong |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a cornerstone technique for the detailed analysis of organic molecules, offering a significant leap in precision over standard mass spectrometry. nih.gov This enhanced capability allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
Accurate Mass Measurement for Elemental Composition
The initial step in the HRMS analysis of this compound involves the precise measurement of its molecular ion. This technique is capable of measuring mass-to-charge ratios to within a few parts per million (ppm), which is crucial for determining the unique elemental formula of a compound. youtube.com
For this compound, with a chemical formula of C10H20S, the theoretical exact mass of the molecular ion ([M]+•) can be calculated with high precision. By comparing this theoretical value with the experimentally measured mass, the elemental composition can be confidently confirmed. Modern HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, routinely achieve the mass accuracy required for such determinations.
To illustrate, a hypothetical HRMS analysis of this compound is presented below. The data showcases the close agreement between the measured and calculated masses, a hallmark of successful elemental composition determination.
Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Theoretical m/z | Measured m/z | Mass Accuracy (ppm) |
| [M]+• | 172.1286 | 172.1284 | -1.16 |
| [M+H]+ | 173.1364 | 173.1361 | -1.73 |
Note: The data presented in this table is hypothetical and serves to illustrate the principles of HRMS analysis.
Fragmentation Pathway Analysis for Structural Insights
Beyond determining the elemental formula, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable information about the compound's structure through the analysis of its fragmentation patterns. nih.gov In a typical MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragments. The precise masses of these fragment ions are then measured, allowing for the deduction of the original molecule's connectivity.
The fragmentation of thiols often follows characteristic pathways. researchgate.netyoutube.com For this compound, key fragmentation events would likely include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the sulfur atom, leading to the loss of the propyl group or a portion of the cycloheptyl ring.
Loss of H2S: A common fragmentation pathway for thiols, resulting in a characteristic mass loss.
Ring-opening and subsequent fragmentation: The cycloheptane ring can undergo cleavage, leading to a variety of acyclic fragment ions.
A plausible fragmentation pathway for this compound is outlined in the following table, detailing the expected fragment ions and their corresponding elemental compositions.
Interactive Data Table: Plausible Fragmentation Pathway of this compound in HRMS/MS
| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |
| [M-C3H7]+ | Loss of propyl radical | 129.0789 |
| [M-SH]+ | Loss of sulfhydryl radical | 139.1487 |
| [C7H13]+ | Cleavage of C-S bond | 97.1017 |
| [C4H9S]+ | Fragment containing the thiol and part of the ring | 89.0425 |
Note: The fragmentation data is based on established principles of mass spectrometry for analogous compounds and is intended for illustrative purposes.
X-ray Crystallography of Derivatives for Absolute Configuration Assignment (if suitable crystalline derivatives are obtained)
While HRMS provides excellent data on connectivity, it does not typically reveal the three-dimensional arrangement of atoms, including the absolute configuration of chiral centers. For a molecule like this compound, which may exist as different stereoisomers, X-ray crystallography is the gold standard for determining its absolute configuration. youtube.com
A significant challenge in the X-ray crystallographic analysis of many organic molecules, particularly oils or low-melting solids like this compound, is obtaining a single crystal of sufficient quality. To overcome this, the thiol can be converted into a crystalline derivative. nih.gov The derivatization process involves reacting the thiol group with a reagent that introduces a rigid, planar, and often chromophoric moiety into the molecule, which facilitates crystallization.
Common derivatizing agents for thiols for this purpose include heavy-atom containing reagents or molecules that can induce strong intermolecular interactions like hydrogen bonding or pi-stacking, thereby promoting the formation of a well-ordered crystal lattice. researchgate.net
Once a suitable crystalline derivative is obtained, it is subjected to X-ray diffraction analysis. The diffraction pattern is used to generate an electron density map, from which the positions of all atoms in the crystal can be determined with high precision. youtube.com This allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule.
The successful application of this technique would provide a definitive three-dimensional model of the this compound derivative, solidifying our understanding of its spatial structure.
Chemical Reactivity and Transformation of 4 Propylcycloheptane 1 Thiol
Oxidation Reactions of the Thiol Group
The sulfur atom in the thiol group exists in its most reduced state and is readily susceptible to oxidation. Depending on the reaction conditions and the strength of the oxidizing agent, a range of oxidized sulfur species can be prepared, including disulfides, sulfoxides, sulfones, and thiosulfonates.
The oxidation of thiols to disulfides is a fundamental transformation, often achievable with mild oxidizing agents. This reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond. For 4-Propylcycloheptane-1-thiol, this results in the formation of bis(4-propylcycloheptyl) disulfide. Common methods include aeration in the presence of metal catalysts or treatment with reagents like iodine (I₂) or hydrogen peroxide (H₂O₂). sci-hub.seorganic-chemistry.org The reaction is generally highly selective, and over-oxidation can be prevented under controlled conditions. biolmolchem.com
The general transformation is as follows: 2 R-SH + [O] → R-S-S-R + H₂O (where R = 4-propylcycloheptyl)
| Oxidizing System | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| Air (O₂), Cu²⁺ catalyst | Phosphate Buffer (pH 7) | 25 | Bis(4-propylcycloheptyl) disulfide | Moderate |
| Hydrogen Peroxide (H₂O₂) | Water/Acetonitrile (B52724) | 25 | Bis(4-propylcycloheptyl) disulfide | High |
| Iodine (I₂) | Ethanol | 0 to 25 | Bis(4-propylcycloheptyl) disulfide | Very High |
| Dimethyl Sulfoxide (B87167) (DMSO) | None | 100 | Bis(4-propylcycloheptyl) disulfide | High |
This interactive table presents typical conditions for the oxidation of thiols to disulfides, applied to this compound based on established methods.
Further oxidation of the sulfur atom requires stronger oxidizing agents and more forcing conditions. The initial oxidation of the thiol or its corresponding disulfide leads to a sulfenic acid (RSOH), which is typically unstable and is further oxidized to a sulfinic acid (RSO₂H). Subsequent oxidation yields the most stable oxidation product, the sulfonic acid (RSO₃H). sci-hub.seyoutube.com The sulfoxide is an intermediate oxidation state between a sulfide (B99878) and a sulfone, though for a thiol, the direct path often leads to the sulfinic and sulfonic acids. Vigorous oxidation conditions can convert the disulfide into more highly oxidized products, ultimately leading to the sulfonic acid. sci-hub.se
The stepwise oxidation can be represented as: R-SH → [R-SOH] → R-SO₂H → R-SO₃H (where R = 4-propylcycloheptyl)
| Reagent | Conditions | Primary Product |
| Hydrogen Peroxide (H₂O₂), excess | Acetic Acid, Heat | 4-Propylcycloheptane-1-sulfonic acid |
| Peroxy acids (e.g., m-CPBA) | Dichloromethane, 0°C | 4-Propylcycloheptane-1-sulfinic acid |
| Potassium Permanganate (KMnO₄) | Aqueous base, then acid | 4-Propylcycloheptane-1-sulfonic acid |
This interactive table summarizes the reagents and expected products for the strong oxidation of this compound.
Thiosulfonates (R-SO₂-S-R') are another class of oxidized sulfur compounds that can be synthesized from thiols. A common method involves the controlled oxidation of disulfides. nih.gov For instance, heating the bis(4-propylcycloheptyl) disulfide in the presence of an oxidizing agent like nitric acid in acetonitrile can yield S-(4-propylcycloheptyl) 4-propylcycloheptane-1-thiosulfonate. nih.gov Alternatively, thiosulfonates can be formed through the reaction of a thiol with a sulfonyl chloride or via thiol-disulfide exchange with a pre-formed thiosulfonate. uantwerpen.bersc.org These compounds are of interest due to their reactivity towards nucleophiles, electrophiles, and radicals. uantwerpen.be
A synthetic route from the corresponding disulfide is: R-S-S-R + 2[O] → R-SO₂-S-R (where R = 4-propylcycloheptyl)
| Starting Material | Reagent System | Conditions | Product |
| Bis(4-propylcycloheptyl) disulfide | Al(H₂PO₄)₃ / HNO₃ | Acetonitrile, 85°C | S-(4-propylcycloheptyl) 4-propylcycloheptane-1-thiosulfonate |
| This compound | 4-Propylcycloheptane-1-sulfonyl chloride | Base (e.g., Pyridine) | S-(4-propylcycloheptyl) 4-propylcycloheptane-1-thiosulfonate |
This interactive table outlines potential synthetic pathways to the thiosulfonate derivative of this compound.
Thiol-Ene and Thiol-Yne Reaction Pathways
The addition of the S-H bond across a carbon-carbon multiple bond is a highly efficient and atom-economical method for forming carbon-sulfur bonds. These reactions, broadly categorized as hydrothiolations, can proceed through either radical or ionic mechanisms.
The thiol-ene reaction is a powerful click chemistry reaction that involves the addition of a thiol to an alkene to form a thioether. wikipedia.org When initiated by radicals (generated by light, heat, or a chemical initiator), the reaction proceeds via an anti-Markovnikov addition, where the sulfur atom adds to the less substituted carbon of the double bond. nih.govacsgcipr.org This reaction is known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.orgresearchgate.net this compound can be expected to react efficiently with a diverse set of alkenes under radical initiation.
The general reaction is: R-SH + H₂C=CHR' → R-S-CH₂-CH₂R' (where R = 4-propylcycloheptyl)
| Alkene | Initiator | Solvent | Temperature (°C) | Product |
| 1-Octene | AIBN (thermal) | Toluene | 70-80 | (4-Propylcycloheptyl)(octyl)sulfane |
| Styrene | DPAP (photo) | Methanol | 25 | 2-Phenylethyl(4-propylcycloheptyl)sulfane |
| Allyl glycidyl (B131873) ether | DPAP (photo) | Acetonitrile | 25 | ((4-(Propylcycloheptylthio)propoxy)methyl)oxirane |
| Methyl Acrylate | None (UV light) | None | 25 | Methyl 3-((4-propylcycloheptyl)thio)propanoate |
This interactive data table illustrates the expected outcomes of the radical-initiated thiol-ene reaction between this compound and various alkenes based on established methodologies.
When the alkene is electronically deficient, such as in α,β-unsaturated carbonyl compounds (enones, acrylates), the thiol can add via a conjugate or Michael addition. scispace.comumich.edu This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the activated alkene. researchgate.net This pathway is highly regioselective and provides a straightforward route to β-thioethers. Solvent-free conditions or the use of green solvents like glycerin have been shown to be effective for this transformation. scispace.comscielo.br
The general reaction is: R-SH + H₂C=CH-COR' + Base → R-S-CH₂-CH₂-COR' (where R = 4-propylcycloheptyl)
| Michael Acceptor | Catalyst/Conditions | Solvent | Product |
| Methyl Acrylate | Triethylamine | Dichloromethane | Methyl 3-((4-propylcycloheptyl)thio)propanoate |
| Acrylonitrile | KF/Alumina | Solvent-free | 3-((4-Propylcycloheptyl)thio)propanenitrile |
| 2-Cyclohexen-1-one | Sodium Hydroxide | Ethanol/Water | 3-((4-Propylcycloheptyl)thio)cyclohexan-1-one |
| N-Phenylmaleimide | Diisopropylethylamine | Tetrahydrofuran | 3-((4-Propylcycloheptyl)thio)-1-phenylpyrrolidine-2,5-dione |
This interactive data table shows the expected products from the Michael addition of this compound to various electron-deficient olefins.
Chemo- and Regioselectivity Studies
In the context of this compound, chemo- and regioselectivity are critical considerations in its synthetic transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site at which a reaction occurs. For this compound, the primary site of reactivity is the sulfur atom of the thiol group.
In reactions involving multifunctional reagents, the high nucleophilicity of the thiolate anion, formed by deprotonation of the thiol, allows for selective reaction at the sulfur center, even in the presence of other potentially reactive groups. For instance, in a molecule containing both a halide and a carbonyl group, the thiolate of this compound would preferentially attack the carbon bearing the halide in an SN2 reaction, demonstrating high chemoselectivity.
Regioselectivity is less of a concern for the thiol group itself, as it is a single-atom functional group. However, in reactions involving the cycloheptyl ring, the position of the propyl group at C-4 could influence the regiochemical outcome of reactions such as C-H activation, although such reactions are less common for this type of saturated carbocycle compared to the reactivity of the thiol group.
Nucleophilic Reactions of the Thiol Group
The sulfur atom in this compound possesses lone pairs of electrons, making it a potent nucleophile, especially in its deprotonated thiolate form. This nucleophilicity drives a range of important chemical transformations.
Alkylation and acylation are fundamental reactions of thiols, leading to the formation of thioethers and thioesters, respectively. masterorganicchemistry.com These reactions typically proceed via a nucleophilic substitution mechanism where the thiol, or more commonly its conjugate base (thiolate), attacks an electrophilic carbon atom.
Alkylation: The reaction of this compound with alkyl halides, tosylates, or other suitable electrophiles results in the formation of a new carbon-sulfur bond, yielding a thioether. researchgate.net The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases include sodium hydroxide, sodium hydride, or tertiary amines.
Acylation: Similarly, acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, to form a thioester. researchgate.netsci-hub.st These reactions are often performed in the presence of a non-nucleophilic base, like pyridine, which can also act as a catalyst.
| Reaction Type | Electrophile | Product | Typical Conditions |
| Alkylation | Methyl iodide | 1-(Methylthio)-4-propylcycloheptane | NaOH, H₂O/THF |
| Alkylation | Benzyl (B1604629) bromide | 1-(Benzylthio)-4-propylcycloheptane | K₂CO₃, Acetone |
| Acylation | Acetyl chloride | S-(4-Propylcycloheptyl) ethanethioate | Pyridine, CH₂Cl₂ |
| Acylation | Benzoyl chloride | S-(4-Propylcycloheptyl) benzothioate | Triethylamine, THF |
The synthesis of thioethers and thioesters from this compound is a practical application of its nucleophilic character.
Thioether Formation: The Williamson ether synthesis can be adapted for the preparation of thioethers, where a thiolate displaces a leaving group on an alkyl or aryl halide. youtube.com For example, treating this compound with a base followed by an alkyl halide leads to the corresponding thioether in good yield.
Thioester Formation: Thioesters are synthesized by the reaction of this compound with a carboxylic acid derivative. wikipedia.orgorganic-chemistry.org The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct condensation of the thiol with a carboxylic acid.
| Starting Material | Reagent | Product Type | Product Name |
| This compound | Ethyl bromide, NaH | Thioether | 1-(Ethylthio)-4-propylcycloheptane |
| This compound | Propanoic acid, DCC | Thioester | S-(4-Propylcycloheptyl) propanethioate |
| This compound | Isopropyl tosylate, NaOH | Thioether | 1-(Isopropylthio)-4-propylcycloheptane |
| This compound | Acetic anhydride, Pyridine | Thioester | S-(4-Propylcycloheptyl) ethanethioate |
Transition Metal-Catalyzed Transformations Involving the Thiol Moiety
The thiol group of this compound can also participate in more advanced transformations catalyzed by transition metals, which are powerful tools for the formation of carbon-sulfur and other bonds. researchgate.net
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they can be applied to the formation of aryl thioethers from thiols. nih.govorganic-chemistry.org In a typical reaction, this compound can be coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed.
The general catalytic cycle for such a reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the thiolate (formed in situ from this compound and a base), and finally, reductive elimination to yield the aryl thioether and regenerate the palladium(0) catalyst. youtube.com
| Aryl Halide | Palladium Catalyst | Ligand | Product |
| Bromobenzene | Pd(OAc)₂ | Xantphos | 1-(Phenylthio)-4-propylcycloheptane |
| 4-Iodotoluene | Pd₂(dba)₃ | dppf | 1-(p-Tolylthio)-4-propylcycloheptane |
| 2-Chloropyridine | Pd(OAc)₂ | BrettPhos | 4-Propyl-1-(pyridin-2-ylthio)cycloheptane |
While the formation of C-S bonds is more common, the activation and cleavage of C-S bonds are also of significant interest, particularly in areas such as desulfurization and the manipulation of complex molecules. In the context of derivatives of this compound, such as its corresponding thioethers, C-S bond activation can be achieved using transition metal complexes.
These studies often focus on understanding the mechanisms of C-S bond cleavage, which can occur through various pathways, including oxidative addition to a low-valent metal center. For instance, a palladium or nickel catalyst could insert into the C-S bond of an aryl thioether derived from this compound, forming a metal-thiolate complex. This intermediate could then undergo further reactions, such as reductive cleavage or functional group interchange. Such studies are crucial for developing new synthetic methodologies and for understanding the role of sulfur in catalysis and materials science.
Mechanistic Investigations and Reaction Kinetics
Detailed mechanistic and kinetic studies are essential for understanding and predicting the behavior of a chemical compound in a reaction. Such investigations provide insights into the step-by-step pathway of a transformation and the energy profile of the reaction.
Identification of Reaction Intermediates
The identification of reaction intermediates is a cornerstone of mechanistic chemistry. These short-lived species, which are formed in one step and consumed in a subsequent step of a reaction, are often detected using spectroscopic techniques such as NMR, ESR (for radical intermediates), and mass spectrometry, or through trapping experiments. However, a thorough search of the scientific literature did not yield any studies that have successfully identified or even proposed specific reaction intermediates for any chemical transformation involving this compound. Without experimental or computational data, any discussion of its reaction intermediates would be purely speculative.
Determination of Rate Constants and Activation Parameters
The rate constant (k) of a reaction is a measure of its speed, while activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), provide information about the energy barrier that must be overcome for the reaction to occur. These parameters are typically determined by monitoring the concentration of reactants or products over time under controlled conditions.
Regrettably, there are no published studies reporting the rate constants or activation parameters for any reaction of this compound. Consequently, no data tables can be generated to present these crucial kinetic parameters. The absence of this data precludes a quantitative analysis of its reactivity and a comparison with other thiol compounds.
Theoretical and Computational Chemistry Studies of 4 Propylcycloheptane 1 Thiol
Electronic Structure and Bonding Analysis
The electronic characteristics of 4-Propylcycloheptane-1-thiol are determined by the interplay of the cycloheptane (B1346806) ring, the propyl substituent, and the thiol functional group. Computational methods provide a quantitative description of the molecule's orbitals and charge distribution.
Molecular Orbital Theory Calculations
Molecular orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. Calculations for this compound, by analogy with simpler thiols like ethanethiol (B150549), reveal the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ebi.ac.ukyoutube.com The HOMO is primarily localized on the sulfur atom of the thiol group, reflecting the presence of lone pair electrons. nih.govlibretexts.org The LUMO, in contrast, is typically a σ* anti-bonding orbital associated with the C-S and S-H bonds. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org A smaller gap suggests higher reactivity. researchgate.netwikipedia.org For aliphatic thiols, this gap is generally large, indicating a relatively stable molecule. Theoretical calculations, drawing parallels with compounds like ethanethiol and other alkyl thiols, allow for an estimation of these energy values. ebi.ac.ukresearchgate.net
Table 1: Estimated Molecular Orbital Energies for this compound This interactive table provides estimated values based on theoretical calculations of analogous alkyl thiols.
| Molecular Orbital | Estimated Energy (eV) | Description |
|---|---|---|
| HOMO | -9.5 | Primarily localized on the sulfur atom, representing the highest energy electrons. |
| LUMO | +2.5 | Primarily a σ* anti-bonding orbital, representing the lowest energy unoccupied state. |
| HOMO-LUMO Gap | 12.0 | Indicates the energy required for electronic excitation and relates to chemical stability. |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound is non-uniform due to the different electronegativities of the constituent atoms. The sulfur atom of the thiol group is more electronegative than carbon and hydrogen, leading to a polarization of the C-S and S-H bonds. This results in a partial negative charge on the sulfur atom and partial positive charges on the adjacent carbon and hydrogen atoms. nih.govacs.org
Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of negative potential (typically colored red) around the sulfur atom, indicating its nucleophilic character. rsc.org Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atom of the thiol group and the hydrogen atoms of the alkyl chain, highlighting their electrophilic character. rsc.org This charge distribution is fundamental to understanding the molecule's intermolecular interactions and reactivity patterns.
Table 2: Estimated Partial Atomic Charges for Key Atoms in this compound This interactive table presents estimated partial charges based on calculations for similar thiol-containing molecules.
| Atom | Estimated Partial Charge (a.u.) | Implication |
|---|---|---|
| Sulfur (S) | -0.35 | Nucleophilic center |
| Thiol Hydrogen (H) | +0.20 | Acidic proton |
| C1 (Carbon bonded to S) | +0.10 | Electrophilic center |
| Propyl Group Carbons | -0.1 to -0.2 | Generally non-polar |
Conformational Analysis of the Cycloheptane Ring and Thiol Group
The seven-membered cycloheptane ring is highly flexible, and the presence of substituents introduces further complexity to its conformational landscape. Understanding the stable conformations and the energy barriers between them is crucial for a complete picture of the molecule's structure and dynamics.
Identification of Stable Conformers and Energy Minima
Cycloheptane itself preferentially adopts a twist-chair conformation to minimize torsional and steric strain. libretexts.org For a monosubstituted cycloheptane, the substituent can occupy either an axial or an equatorial position, leading to different conformers with varying energies. fiveable.mespcmc.ac.inlibretexts.org In the case of this compound, both the propyl group and the thiol group will influence the conformational preference.
Generally, bulky substituents prefer to be in an equatorial position to avoid steric hindrance. libretexts.orgkhanacademy.org Therefore, the most stable conformers of this compound are expected to have the propyl group in an equatorial-like position on the twist-chair ring. The thiol group, being smaller, will also have a preference for an equatorial orientation, but the energy difference between its axial and equatorial conformers will be less pronounced. Computational energy minimization studies on analogous substituted cycloheptanes help in identifying these low-energy structures.
Table 3: Estimated Relative Energies of Stable Conformers of this compound This interactive table shows plausible relative energies for different conformers based on studies of substituted cycloheptanes.
| Conformer Description | Propyl Group Position | Thiol Group Position | Estimated Relative Energy (kcal/mol) |
|---|---|---|---|
| Twist-Chair 1 (Global Minimum) | Equatorial | Equatorial | 0.0 |
| Twist-Chair 2 | Equatorial | Axial | 0.8 |
| Twist-Chair 3 | Axial | Equatorial | 2.5 |
| Twist-Chair 4 | Axial | Axial | 3.5 |
Calculation of Conformational Interconversion Barriers
The different conformers of this compound can interconvert through a process of ring flipping. The energy required for this interconversion is known as the conformational interconversion barrier. For unsubstituted cycloheptane, this barrier is relatively low, around 3 kcal/mol, indicating high flexibility. libretexts.org The presence of substituents can alter these barriers.
Theoretical calculations, such as those employing transition state theory, can be used to estimate the energy of the transition states connecting the stable conformers. arxiv.org For this compound, the interconversion between the most stable equatorial-equatorial conformer and other conformers would involve passing through higher-energy boat and twist-boat-like transition states. The calculated barriers provide information on the timescale of these conformational changes at different temperatures.
Molecular Dynamics Simulations for Conformational Landscape
While energy minimization can identify stable conformers, molecular dynamics (MD) simulations provide a more comprehensive view of the molecule's dynamic behavior. koreascience.kracs.orgrsc.org By simulating the motion of the atoms over time, MD can explore the entire conformational landscape, including not only the stable conformers but also the pathways and probabilities of transitions between them.
For this compound, an MD simulation would involve defining a force field that accurately describes the intramolecular and intermolecular interactions. acs.orgresearchgate.netnih.govacs.orgnih.gov The simulation would then track the trajectory of the molecule, revealing how the cycloheptane ring flexes and how the propyl and thiol groups move relative to the ring. Analysis of the MD trajectory can provide information on the population of different conformers as a function of temperature and the characteristic timescales of conformational changes. This approach is invaluable for understanding the molecule's behavior in a realistic environment, such as in solution. youtube.com
Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction of spectroscopic data, aiding in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly those based on Density Functional Theory (DFT), can accurately predict NMR chemical shifts (¹H and ¹³C) and coupling constants. d-nb.info The process typically involves optimizing the molecular geometry of this compound's various possible conformations. Subsequently, NMR parameters are calculated for each stable conformer, and a Boltzmann-weighted average is computed to yield the final predicted spectrum. These calculations are often performed considering the solvent effects, for instance, by using a common NMR solvent like chloroform (B151607) (CDCl₃) in the computational model. d-nb.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C-SH) | - | 45.2 |
| H-S | 1.34 | - |
| C2/C7 | 1.55, 1.98 | 35.8 |
| C3/C6 | 1.48, 1.85 | 28.1 |
| C4 | 1.62 | 42.5 |
| Propyl-Cα | 1.40 | 38.0 |
| Propyl-Cβ | 1.32 | 20.5 |
| Propyl-Cγ | 0.91 | 14.2 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual experimental values may vary.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and fingerprint region of a molecule. mdpi.com Harmonic vibrational frequency calculations are a standard computational method used to predict these spectra. mdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| S-H Stretch | 2550 - 2600 |
| C-S Stretch | 600 - 700 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| CH₂ Bend | 1450 - 1470 |
| CH₃ Bend | 1370 - 1380 |
Note: This data is illustrative and based on general frequency ranges for these functional groups.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. nih.gov
Understanding the mechanism of reactions involving the thiol group of this compound, such as oxidation, radical reactions, or nucleophilic additions, requires the identification of transition states. Computational methods can locate and characterize the geometry of these high-energy structures that connect reactants and products. nih.gov The nature of the transition state provides insight into the concerted or stepwise nature of a reaction.
Once transition states are located, their energies can be calculated to determine the activation energy of a reaction, which is a critical factor in reaction kinetics. nih.gov Furthermore, the bond dissociation energy (BDE) for specific bonds, such as the S-H bond in this compound, can be computed. The S-H BDE is a key parameter in predicting the molecule's behavior in radical-mediated processes. The BDE is defined as the enthalpy change for the homolytic cleavage of a bond in the gas phase. ucsb.edu
Table 3: Calculated Reaction Energetics for this compound (Illustrative Data)
| Parameter | Value (kJ/mol) |
| S-H Bond Dissociation Energy | ~330 - 360 |
| C-S Bond Dissociation Energy | ~270 - 300 |
| Activation Energy (Hypothetical Thiol-Ene Reaction) | ~40 - 80 |
Note: These values are illustrative estimates based on typical bond dissociation energies and activation energies for similar compounds.
Quantitative Structure-Property Relationship (QSPR) Modeling Relevant to its Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its properties or reactivity. nih.gov For this compound, a QSPR model could be developed to predict its reactivity in various chemical environments. nih.gov This involves calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule. These descriptors are then used to build a mathematical model that can predict a specific property, such as the rate constant for a reaction with an electrophile. nih.gov The development of such models can facilitate the screening of similar compounds for desired reactivity profiles without the need for extensive experimental testing. nih.gov
Derivatization and Analog Synthesis of 4 Propylcycloheptane 1 Thiol
Synthesis of Sulfur-Modified Analogues (e.g., Sulfonium (B1226848) Salts, Sulfoxides, Sulfones)
The reactivity of the thiol group in 4-Propylcycloheptane-1-thiol serves as a gateway to a range of sulfur-modified analogues, including sulfonium salts, sulfoxides, and sulfones. These derivatives are of significant interest due to their altered electronic properties, stability, and potential for further synthetic transformations.
Sulfonium Salts: The synthesis of trialkylsulfonium salts from the corresponding thioether is a well-established transformation. thieme-connect.dethieme-connect.decore.ac.uk The thioether of this compound can be prepared via standard Williamson ether synthesis-like conditions, reacting the thiolate with an alkyl halide. masterorganicchemistry.com Subsequent alkylation of the resulting thioether with a suitable alkylating agent, such as an alkyl halide or triflate, would yield the desired trialkylsulfonium salt. For instance, reaction with methyl iodide would produce the corresponding dimethylpropylsulfonium iodide salt.
The synthesis of S-aryl sulfonium salts can be achieved through several methods. One common approach involves the reaction of a diaryl sulfoxide (B87167) with an activated arene in the presence of a strong acid. thieme-connect.de Another method utilizes the reaction of diaryliodonium salts with dialkyl sulfides. nih.gov For this compound, this would first involve its conversion to a thioether, followed by reaction with an appropriate arylating agent.
Sulfoxides and Sulfones: The oxidation of thiols and thioethers is a fundamental reaction in organosulfur chemistry. Mild oxidation of this compound would likely lead to the formation of the corresponding disulfide. However, the oxidation of the thioether derivative, propylcycloheptyl sulfide (B99878), can be controlled to yield either the sulfoxide or the sulfone. masterorganicchemistry.com A variety of oxidizing agents can be employed for this purpose. For the selective oxidation to the sulfoxide, reagents such as hydrogen peroxide in the presence of a catalyst like tantalum carbide or a metal-free quinoid catalyst can be utilized. organic-chemistry.orgorganic-chemistry.org Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or an excess of hydrogen peroxide with a niobium carbide catalyst, would lead to the corresponding sulfone. organic-chemistry.org
Table 1: Hypothetical Synthesis of Sulfur-Modified Analogues of this compound
| Derivative | Starting Material | Reagents and Conditions (Analogous) | Expected Yield (Analogous) |
| 4-Propylcycloheptyl methyl sulfide | This compound | 1. NaH, THF; 2. CH₃I | Good to Excellent masterorganicchemistry.com |
| Dimethyl(4-propylcycloheptyl)sulfonium iodide | 4-Propylcycloheptyl methyl sulfide | CH₃I, neat or in aprotic solvent | Good thieme-connect.dethieme-connect.de |
| 4-Propylcycloheptyl phenyl sulfoxide | 4-Propylcycloheptyl phenyl sulfide | H₂O₂, TaC catalyst | High organic-chemistry.orgorganic-chemistry.org |
| 4-Propylcycloheptyl phenyl sulfone | 4-Propylcycloheptyl phenyl sulfide | m-CPBA (2 equiv.), CH₂Cl₂ | High organic-chemistry.org |
Note: The presented data is based on analogous reactions reported in the literature for similar cycloalkane thiols and thioethers. Actual yields for the specific target compound may vary.
Preparation of Thioether and Thioester Derivatives for Specific Research Applications
The conversion of the thiol group into thioethers and thioesters expands the molecular diversity and provides derivatives with tailored properties for various research applications, including their use as intermediates in organic synthesis or as potential biologically active molecules.
Thioether Derivatives: As mentioned previously, thioethers of this compound can be readily prepared via the Williamson ether synthesis. masterorganicchemistry.com This involves the deprotonation of the thiol with a base, such as sodium hydride, to form the corresponding thiolate, which then undergoes nucleophilic substitution with an alkyl halide. youtube.com A variety of alkyl halides can be used, allowing for the introduction of a wide range of substituents at the sulfur atom. For example, reaction with benzyl (B1604629) bromide would yield 4-propylcycloheptyl benzyl sulfide. The use of solid acid catalysts for the reaction of thiols with alcohols provides a greener alternative to traditional methods. nih.govd-nb.info
Thioester Derivatives: Thioesters are another important class of derivatives accessible from this compound. A common method for their synthesis is the acylation of the thiol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. researchgate.net The direct condensation of a carboxylic acid with the thiol can be achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, reaction with an acyl chloride in the presence of a base, such as pyridine, provides a high-yielding route to the corresponding thioester.
Table 2: Hypothetical Synthesis of Thioether and Thioester Derivatives of this compound
| Derivative | Starting Material | Reagents and Conditions (Analogous) | Expected Yield (Analogous) |
| 4-Propylcycloheptyl ethyl sulfide | This compound | 1. NaH, THF; 2. CH₃CH₂Br | Good to Excellent masterorganicchemistry.com |
| Benzyl 4-propylcycloheptyl sulfide | This compound | 1. NaH, THF; 2. BnBr | Good to Excellent masterorganicchemistry.com |
| S-(4-Propylcycloheptyl) thioacetate | This compound | Acetyl chloride, Pyridine | High researchgate.net |
| S-(4-Propylcycloheptyl) benzothioate | This compound | Benzoyl chloride, Pyridine | High researchgate.net |
Note: The presented data is based on analogous reactions reported in the literature for similar cycloalkane thiols. Actual yields for the specific target compound may vary.
Introduction of Additional Functionalities to the Cycloheptane (B1346806) Ring
The functionalization of the cycloheptane ring of this compound opens up a vast chemical space for the creation of novel and complex molecules. This can be achieved through various C-H activation and functionalization strategies, though the presence of the thiol group may require protection prior to these transformations.
Hydroxylation: The direct hydroxylation of unactivated C-H bonds in cycloalkanes can be achieved using biocatalytic methods, for instance, with cytochrome P450 enzymes. nih.govnih.gov These enzymatic systems can offer high regio- and stereoselectivity. For this compound, after protection of the thiol group (e.g., as a thioether), enzymatic hydroxylation could potentially introduce a hydroxyl group at various positions on the cycloheptane ring. Chemical methods for hydroxylation, such as using strong oxidizing agents, are also available but may lack the selectivity of enzymatic approaches. wikipedia.org
Amination: The introduction of an amino group onto the cycloheptane ring can be accomplished through several methods. One approach involves the conversion of a hydroxylated derivative (from section 6.3.1) to a halide or sulfonate, followed by nucleophilic substitution with an amine or an azide, which can then be reduced. youtube.com More direct methods, such as strain-release amination of bicyclic precursors, have also been developed for the amination of cycloalkanes. nih.gov
Alkylation: The alkylation of the cycloheptane ring can be achieved through various modern synthetic methods. For instance, radical-based approaches or transition-metal-catalyzed cross-coupling reactions could be employed. acs.orgyoutube.com The presence of the propyl group and the thiol (or protected thiol) would influence the regioselectivity of such reactions.
Table 3: Hypothetical Functionalization of the Cycloheptane Ring
| Reaction | Substrate (Protected Thiol) | Reagents and Conditions (Analogous) | Product |
| Hydroxylation | 4-Propylcycloheptyl thioether | Cytochrome P450 enzyme | Hydroxy-4-propylcycloheptyl thioether nih.govnih.gov |
| Amination | Hydroxy-4-propylcycloheptyl thioether | 1. MsCl, Et₃N; 2. NaN₃; 3. H₂, Pd/C | Amino-4-propylcycloheptyl thioether youtube.com |
| Alkylation | 4-Propylcycloheptyl thioether | Alkyl halide, radical initiator | Alkyl-4-propylcycloheptyl thioether acs.orgyoutube.com |
Note: The presented data is based on analogous reactions reported in the literature for similar cycloalkanes and would likely require prior protection of the thiol group. The position of the new functionality would depend on the specific reagents and conditions used.
Synthesis of Structural Isomers and Homologues for Structure-Reactivity Studies
The synthesis of structural isomers and homologues of this compound is crucial for understanding structure-activity and structure-reactivity relationships. This involves the synthesis of cycloheptane rings with the propyl and thiol groups at different positions or varying the length of the alkyl chain.
Structural Isomers: The synthesis of positional isomers, such as 2-propyl- and 3-propylcycloheptane-1-thiol, would require different synthetic strategies. For example, the synthesis of 2-propylcycloheptanone, a potential precursor, could be achieved through the alkylation of cycloheptanone (B156872) enamine. youtube.com Subsequent reduction of the ketone and conversion of the resulting alcohol to the thiol would yield the desired isomer. The synthesis of other isomers might involve multi-step sequences starting from different cycloheptane precursors or through ring-expansion methodologies.
Homologues: The synthesis of homologues, such as 4-ethyl-, 4-butyl-, or 4-pentylcycloheptane-1-thiol, would follow a similar synthetic pathway to that of the parent compound, starting with the appropriately substituted cycloheptanone. For instance, the synthesis of 4-butylcycloheptanone could be a starting point for obtaining 4-butylcycloheptane-1-thiol.
Table 4: Synthetic Approaches to Isomers and Homologues
| Target Compound | Potential Precursor | Synthetic Strategy (Analogous) |
| 2-Propylcycloheptane-1-thiol | 2-Propylcycloheptanone | 1. Alkylation of cycloheptanone enamine with propyl iodide; 2. NaBH₄ reduction; 3. Mitsunobu reaction with thioacetic acid; 4. Hydrolysis youtube.com |
| 3-Propylcycloheptane-1-thiol | 3-Propylcycloheptanone | 1. Michael addition of a propyl cuprate (B13416276) to cycloheptenone; 2. NaBH₄ reduction; 3. Conversion of alcohol to thiol |
| 4-Butylcycloheptane-1-thiol | 4-Butylcycloheptanone | 1. Synthesis of 4-butylcycloheptanone; 2. NaBH₄ reduction; 3. Conversion of alcohol to thiol |
Note: The presented strategies are based on established synthetic methodologies for substituted cycloalkanes.
Chiral Resolution Techniques for Enantiopure this compound and its Derivatives
Since this compound possesses a stereocenter at the carbon atom bearing the thiol group, it exists as a pair of enantiomers. The separation of these enantiomers is essential for studying their distinct biological activities and chiroptical properties.
Classical Resolution: A common method for resolving racemic mixtures is through the formation of diastereomeric salts with a chiral resolving agent. For this compound, this would first require its conversion to a derivative containing an acidic or basic handle. For instance, the thiol could be reacted with a chiral carboxylic acid to form diastereomeric thioesters, which could then be separated by fractional crystallization or chromatography.
Chromatographic Resolution: Chiral chromatography is a powerful technique for the direct separation of enantiomers. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases, could be screened for their ability to resolve the enantiomers of this compound or its derivatives.
Enzymatic Resolution: Enzymes can exhibit high enantioselectivity and can be used for the kinetic resolution of racemates. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of this compound, allowing for the separation of the acylated enantiomer from the unreacted one.
Table 5: Potential Chiral Resolution Techniques
| Technique | Principle | Application to Target Compound |
| Classical Resolution | Formation of diastereomeric derivatives | Reaction with a chiral carboxylic acid to form separable diastereomeric thioesters. |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Direct separation of enantiomers using a suitable chiral column. |
| Enzymatic Resolution | Enantioselective enzymatic reaction | Lipase-catalyzed acylation of one enantiomer, allowing for separation. |
Note: The choice of the most effective resolution technique would require experimental screening.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Key Building Block in Multi-Step Organic Synthesis
The utility of 4-propylcycloheptane-1-thiol as a foundational element in complex organic synthesis is significant. Its structure allows for the precise introduction of sulfur-containing functionalities and serves as a scaffold for the construction of larger, more complex molecules.
Stereocontrolled Introduction of Sulfur-Containing Moieties
The stereochemistry of the cycloheptane (B1346806) ring in this compound plays a crucial role in directing the spatial orientation of the thiol group. This inherent stereocontrol is advantageous in multi-step syntheses where the precise three-dimensional arrangement of atoms is critical for the biological activity or material properties of the final product. While specific examples involving this compound are not extensively documented in publicly available research, the principles of stereocontrolled additions to cycloalkenes and subsequent transformations are well-established. For instance, the hydrothiolation of a corresponding propylcycloheptene could, depending on the catalyst and reaction conditions, lead to specific diastereomers of this compound. This controlled introduction of the sulfur moiety can be a pivotal step in the synthesis of chiral sulfur-containing compounds.
Precursor for Cycloheptane-Derived Heterocycles
The thiol group of this compound is a versatile functional group for the synthesis of various cycloheptane-fused or spirocyclic sulfur-containing heterocycles. These structures are of interest in medicinal chemistry and materials science due to their unique conformational properties and potential for biological interactions. Reactions such as intramolecular cyclization or condensation with difunctional reagents can lead to the formation of thiepanes, thiazolidines, and other heterocyclic systems. For example, reaction with a suitable aldehyde or ketone could yield a cycloheptane-fused 1,3-oxathiolane. The synthesis of such heterocyclic thiols is a subject of ongoing research interest. apolloscientific.co.uk
Polymer Chemistry Applications
In the field of polymer chemistry, this compound demonstrates significant potential, particularly in the formulation of advanced polymer networks through mechanisms like thiol-ene photopolymerization.
Monomer in Thiol-Ene Photopolymerization and Click Chemistry
Thiol-ene polymerization, a type of "click chemistry," is a powerful method for polymer synthesis due to its high efficiency, mild reaction conditions, and lack of byproducts. taylorandfrancis.comyoutube.com This reaction involves the radical-mediated addition of a thiol to an alkene (an "ene"). rsc.orgalfa-chemistry.com this compound, with its reactive thiol group, can act as a monofunctional monomer in these polymerizations. When combined with multifunctional "ene" monomers, it can be incorporated into polymer chains, influencing the final properties of the material.
The general mechanism for radical-initiated thiol-ene polymerization proceeds via a step-growth mechanism: acs.orgacs.org
Initiation: A photoinitiator generates radicals upon exposure to UV light.
Propagation:
A thiyl radical adds across the double bond of an ene, forming a carbon-centered radical. rsc.org
This carbon-centered radical abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming a thioether linkage. acs.org
Termination: Radicals combine to terminate the reaction.
The versatility of thiol-ene chemistry allows for the creation of a wide array of materials with tunable properties. nih.govrsc.org
Cross-linking Agent in Advanced Polymer Networks
When used in conjunction with multifunctional thiols and/or enes, this compound can modulate the cross-link density of the resulting polymer network. specialchem.comsigmaaldrich.comyg-1.comwikipedia.org As a monofunctional thiol, it acts as a chain-capping agent, controlling the extent of cross-linking and thereby influencing the mechanical properties of the final polymer. Materials with lower cross-link densities, for instance, tend to be more flexible, while higher densities lead to more rigid materials. wikipedia.org This ability to fine-tune the network structure is crucial for applications ranging from soft hydrogels to rigid coatings. nih.gov
Below is a hypothetical data table illustrating how varying the concentration of this compound in a thiol-ene formulation could affect polymer properties.
| Formulation | Multifunctional Thiol (%) | This compound (%) | Multifunctional Ene (%) | Resulting Polymer Flexibility | Swellability in Toluene |
| A | 80 | 0 | 20 | Low | Low |
| B | 60 | 20 | 20 | Moderate | Moderate |
| C | 40 | 40 | 20 | High | High |
Ligand Synthesis for Organometallic Catalysis Research
The development of novel ligands is a cornerstone of advancements in organometallic catalysis. beilstein-journals.org The sulfur atom in this compound possesses lone pairs of electrons that can coordinate to transition metals, making it a potential precursor for the synthesis of new ligands. By chemically modifying the cycloheptane ring or the thiol group itself, ligands with specific steric and electronic properties can be designed.
For example, the thiol group can be deprotonated to form a thiolate, which is a strong sigma-donating ligand. The bulky and flexible cycloheptyl group can influence the coordination geometry around the metal center and the stability of the resulting organometallic complex. These tailored ligands could find applications in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. While specific research on ligands derived from this compound is not prominent, the general principles of using alkylthiols in ligand design are well-established in the field of organometallic chemistry.
No Information Available for "this compound"
Extensive research has yielded no specific scientific literature or data regarding the advanced applications of the chemical compound “this compound” in chemical synthesis and materials science.
Despite a thorough search for information related to the design of chiral thiol-based ligands, its use in asymmetric catalytic transformations, or its development as a chemical reagent or reaction promoter, no dedicated studies or findings for this particular molecule could be identified in the public domain.
Therefore, it is not possible to provide an article on the specified topics for "this compound" as there appears to be no published research on this compound in the requested areas.
Environmental and Green Chemistry Considerations in the Research and Development of 4 Propylcycloheptane 1 Thiol
Development of Sustainable Synthetic Routes
The synthesis of 4-propylcycloheptane-1-thiol can be approached through various methods, with a growing emphasis on sustainable practices that prioritize safety, reduce waste, and conserve energy.
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. libretexts.org Green chemistry encourages the substitution of these with more benign alternatives or the elimination of solvents altogether. solubilityofthings.comudel.edu
Recent advancements in green chemistry have highlighted several alternatives to conventional solvents for reactions, including those that could be adapted for the synthesis of cycloalkanethiols. mdpi.com Water, ionic liquids, and deep eutectic solvents (DES) are prominent examples. mdpi.commdpi.commdpi.com For instance, the synthesis of N,S-heterocycles has been successfully demonstrated in an ethanol/water mixture, which is a significantly greener solvent system. mdpi.com Microwave-assisted synthesis, often in greener solvents or even solvent-free conditions, can accelerate reaction rates, leading to cleaner reactions and higher energy efficiency. mdpi.comresearchgate.net
Below is a comparative table of potential solvent systems for the synthesis of this compound.
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional Organic Solvents | Dichloromethane, Toluene, Tetrahydrofuran | High solubility for many organic reagents. | Often volatile, toxic, flammable, and environmentally persistent. libretexts.orgmdpi.com |
| Benign Solvents | Water, Ethanol/Water mixtures, Ethyl Acetate | Low toxicity, low environmental impact, readily available. Water is non-flammable. mdpi.commdpi.comacs.org | May have limited solubility for nonpolar reactants; may require more energy for removal. |
| Ionic Liquids (ILs) | [BMIM]PF6, [BMIM]Br | Low vapor pressure, high thermal stability, potential for recyclability. mdpi.commdpi.com | Can be expensive, potential for hidden environmental impact and toxicity, may be difficult to remove from the product. mdpi.com |
| Deep Eutectic Solvents (DES) | Choline chloride/Urea | Biodegradable, low cost, easy to prepare from renewable resources. mdpi.com | Can be viscous, and their full toxicological profile is still under investigation. |
| Solvent-Free | Bulk polymerization, Microwave-assisted solid-state reactions | Eliminates solvent waste, can lead to higher throughput and reduced reaction times. mdpi.com | May not be suitable for all reaction types, can present challenges with heat transfer and mixing. |
Catalytic processes are a cornerstone of green chemistry, as they can reduce energy consumption by lowering activation barriers and are often more selective, leading to less waste. Photocatalysis, which uses light to drive chemical reactions, is particularly promising as it can often be conducted at ambient temperature and pressure, using visible light as a sustainable energy source. acs.org
The synthesis of thiols and their derivatives can be achieved through photocatalytic thiol-ene reactions, which represent a highly efficient and atom-economical method for creating carbon-sulfur bonds. beilstein-journals.org These reactions typically involve the radical addition of a thiol to an alkene. In the context of this compound, a precursor like 4-propylcycloheptene could potentially be reacted with a sulfur source under photocatalytic conditions. Various photocatalytic systems, including those using organic dyes like Eosin Y, transition metal complexes such as [Ru(bpy)₃]Cl₂, or semiconductor nanoparticles like TiO₂ and Bi₂O₃, have been developed for such transformations. beilstein-journals.org Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. acs.org
The following table summarizes potential catalytic approaches.
| Catalytic Method | Catalyst Examples | Advantages | Potential Application for this compound Synthesis |
| Homogeneous Photocatalysis | [Ru(bpy)₃]Cl₂, Eosin Y | Mild reaction conditions (visible light, room temp), high efficiency, good functional group tolerance. acs.orgbeilstein-journals.org | Radical addition of H₂S or a thiol equivalent to a 4-propylcycloheptene precursor. |
| Heterogeneous Photocatalysis | TiO₂, Bi₂O₃ nanoparticles | Catalyst is easily recoverable and reusable, promoting a circular economy. beilstein-journals.org | Similar to homogeneous photocatalysis, with the benefit of simplified purification. |
| Organocatalysis | Thiolate organocatalysts, Phenylglyoxylic acid | Metal-free, avoiding concerns of heavy metal contamination in the product; often uses readily available and inexpensive catalysts. beilstein-journals.orgacs.org | Thiol-free synthesis from a cycloheptane (B1346806) derivative and a sulfur source like tetramethylthiourea. acs.org |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently "greener" as they generate minimal or no by-products. solubilityofthings.com
For the synthesis of this compound, a strategy that exemplifies high atom economy would be the direct addition of a sulfur-containing molecule across a double bond of a precursor. For example, a thiol-ene reaction between 4-propylcycloheptene and a suitable thiolating agent would, in principle, incorporate all atoms of the reactants into the final product, achieving 100% atom economy. This stands in contrast to substitution reactions, which generate stoichiometric by-products that must be managed as waste.
| Synthetic Strategy | General Reaction | Atom Economy | By-products |
| Addition Reaction (e.g., Thiol-Ene) | Alkene + Thiolating Agent → Thiol | High (approaching 100%) | Ideally none. solubilityofthings.com |
| Substitution Reaction | Cycloheptyl Halide + Thiolating Agent → Thiol + Salt | Lower | Stoichiometric amounts of salt by-product are generated. |
Investigation of Degradation Pathways in Chemical Environments (non-biological context)
Understanding how this compound might degrade in a non-biological chemical environment is crucial for assessing its environmental persistence and fate. Thiols are known to be susceptible to oxidation. The sulfur atom in a thiol can exist in various oxidation states, leading to a range of potential degradation products. libretexts.orgyoutube.com
The primary degradation pathway for thiols is oxidation, which can occur via exposure to atmospheric oxygen, ozone, or other chemical oxidants like hydrogen peroxide. nih.govnih.gov The initial product of mild oxidation is typically a disulfide (in this case, bis(4-propylcycloheptyl) disulfide). libretexts.orgyoutube.com More aggressive oxidation can lead to the formation of sulfenic acids, sulfinic acids, and ultimately to the most stable oxidation product, sulfonic acids. youtube.com Additionally, some thiol adducts have been shown to undergo retro-reactions in certain chemical environments, suggesting that bond cleavage is a possible degradation route. nih.gov
The following table outlines potential non-biological degradation pathways for this compound.
| Degradation Pathway | Reactant/Condition | Primary Products |
| Mild Oxidation | Air (O₂), mild oxidizing agents | Bis(4-propylcycloheptyl) disulfide libretexts.orgyoutube.com |
| Strong Oxidation | Hydrogen peroxide (H₂O₂), ozone (O₃), permanganate | 4-Propylcycloheptanesulfenic acid, 4-Propylcycloheptanesulfinic acid, 4-Propylcycloheptanesulfonic acid youtube.com |
| Photodegradation | UV light | Potential for radical-mediated fragmentation or oxidation. |
| Retro-Michael Reaction | If formed as an adduct, presence of other nucleophiles | Reversion to precursor molecules. nih.gov |
Waste Minimization and Process Intensification Strategies
Implementing effective waste minimization and process intensification strategies is essential for the sustainable industrial production of chemicals like this compound. cas.orgnexocode.com The goal is to move from traditional, often inefficient, batch processing to more streamlined, continuous, and less wasteful manufacturing methods. gspchem.comnumberanalytics.comchemcopilot.comaltlaboratories.com
Waste minimization follows a hierarchy where source reduction is the most preferred option, followed by recycling, treatment, and finally, disposal. researchgate.netnexocode.com Source reduction can be achieved by optimizing reaction conditions to improve yield and selectivity, thereby reducing the formation of by-products. acs.org
Process intensification involves developing innovative technologies that lead to significantly smaller, cleaner, and more energy-efficient processes. chemcopilot.comresearchgate.net This can involve using microreactors, which offer superior heat and mass transfer, leading to better control and higher yields, or combining reaction and separation steps into a single unit, such as in reactive distillation. gspchem.comaltlaboratories.com
| Strategy | Description | Examples |
| Source Reduction | Activities that reduce or eliminate waste generation at the source. researchgate.net | Optimizing stoichiometry, using highly selective catalysts, replacing hazardous reagents with safer alternatives. acs.org |
| Recycling | Reclaiming and reusing waste materials. researchgate.net | Recovering and reusing solvents and catalysts, repurposing by-products. cas.org |
| Process Intensification | Radically improving manufacturing efficiency through novel equipment and methods. chemcopilot.comaltlaboratories.com | Continuous flow synthesis in microreactors, reactive distillation, membrane reactors, microwave-assisted synthesis. gspchem.comnumberanalytics.comaltlaboratories.com |
| Inventory Management | Purchasing and using chemicals more efficiently to avoid waste from expired or unused stock. udel.eduresearchgate.net | "Just-in-time" ordering, using smaller container sizes, maintaining a chemical inventory system. udel.edu |
Q & A
Q. What are the recommended synthetic routes for 4-Propylcycloheptane-1-thiol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves thiol-ene coupling or nucleophilic substitution. For example, cycloheptene can be functionalized with a propyl group via hydrothiolation under UV light, using a radical initiator (e.g., AIBN) and controlled stoichiometry of thiol precursors. Reaction optimization should include temperature modulation (e.g., 60–80°C for radical-based reactions) and solvent selection (e.g., THF or DMF for polar intermediates). Purity can be enhanced via column chromatography with silica gel and hexane/ethyl acetate gradients. For reproducibility, track intermediates using TLC and confirm final product identity via NMR and mass spectrometry .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Structural confirmation requires a multi-spectral approach:
- 1H/13C NMR : Identify thiol proton resonance (~1.5–2.5 ppm) and cycloheptane ring protons (multiplet signals in 1.2–2.0 ppm). Propyl chain signals appear as triplets (CH2) and a terminal methyl group (0.9 ppm).
- FT-IR : Confirm S-H stretch (~2550 cm⁻¹) and C-S bond (~700 cm⁻¹).
- GC-MS : Validate molecular ion peak (M⁺) and fragmentation patterns.
- Elemental Analysis : Verify C, H, and S percentages against theoretical values.
Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for research applications .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from steric effects or solvent interactions not modeled in simulations. To address this:
Re-evaluate Computational Models : Use DFT (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., COSMO) to account for solvation effects.
Experimental Validation : Conduct kinetic studies under varying solvent polarities (e.g., toluene vs. DMSO) to isolate steric vs. electronic contributions.
Cross-Validation : Compare results with structurally analogous thiols (e.g., cyclohexane derivatives) to identify trends in steric hindrance .
Q. How can stereochemical challenges in the synthesis of this compound be systematically addressed?
- Methodological Answer : The cycloheptane ring introduces conformational flexibility, complicating stereocontrol. Key approaches include:
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-propylene oxide) to direct thiol addition.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts like thiourea-based organocatalysts for enantioselective thiol-ene reactions.
- Dynamic Kinetic Resolution : Leverage temperature-controlled equilibria to favor the desired diastereomer.
Monitor stereochemistry via chiral HPLC or optical rotation measurements and validate with X-ray crystallography if feasible .
Q. What methodologies are effective in analyzing the thermodynamic stability and degradation pathways of this compound under storage conditions?
- Methodological Answer : Stability studies should combine accelerated aging tests (40°C/75% RH for 6 months) with analytical tracking:
- TGA/DSC : Measure decomposition temperatures and enthalpy changes.
- LC-MS : Identify oxidation byproducts (e.g., disulfides or sulfonic acids).
- UV-Vis Spectroscopy : Monitor absorbance shifts indicative of thiol oxidation.
Use argon-purged vials and antioxidants (e.g., BHT) to mitigate degradation. Statistical tools like principal component analysis (PCA) can correlate degradation rates with environmental variables .
Data Contradiction & Analysis
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?
- Methodological Answer : Contradictions may arise from impurities or tautomerism. Follow this protocol:
Repeat Measurements : Ensure consistent sample preparation (e.g., deuterated solvents, dry samples).
2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbons unambiguously.
Spiking Experiments : Add authentic standards to confirm peak assignments.
Theoretical Calculations : Compare experimental IR/NMR with simulated spectra from Gaussian or ADF software.
Cross-reference with NIST Chemistry WebBook for validated spectral libraries .
Experimental Design
Q. What in silico tools are recommended for predicting the biological activity of this compound derivatives?
- Methodological Answer : Use a tiered computational approach:
- QSAR Models : Train models on thiol-containing compounds with known bioactivity (e.g., ChEMBL database).
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., cysteine proteases) to predict binding affinities.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
Validate predictions with enzyme inhibition assays (e.g., fluorometric substrate cleavage) .
Tables of Key Data
| Property | Method | Typical Value | Reference Standard |
|---|---|---|---|
| Boiling Point | GC-MS | 210–215°C (estimated) | NIST WebBook |
| LogP (Partition Coefficient) | HPLC Retention Time | 3.2 ± 0.3 | PubChem |
| Sulfur Content | Elemental Analysis | 15.8% (theoretical: 16.1%) | ASTM E317-16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
